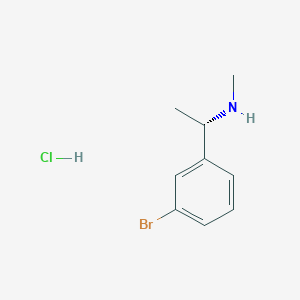![molecular formula C13H19ClN2O2 B2976354 (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride CAS No. 2006281-61-2](/img/structure/B2976354.png)
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride, also known as DMH-HCl, is a synthetic compound with a variety of scientific applications. It is a white crystalline powder with a melting point of 122-125°C, and is soluble in both organic solvents and water. DMH-HCl has been used in research for its ability to interact with various receptor sites in the body, and has been studied for its potential therapeutic applications.
科学的研究の応用
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride has been used in various scientific research applications. It has been used to study the effects of various neurotransmitters on the central nervous system, as well as the effects of various drugs on the body. It has also been used to study the effects of various hormones on cellular metabolism and the immune system. In addition, this compound has been used to study the effects of various drugs on the cardiovascular system.
作用機序
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride binds to various receptor sites in the body, including serotonin, dopamine, and norepinephrine receptors. It is thought to act as an agonist at these receptors, meaning that it activates them and causes them to produce the desired effect. This compound has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which can lead to improved mood and cognitive performance. It has also been shown to reduce levels of the stress hormone cortisol, which can lead to improved stress management and relaxation. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which can help protect the body from damage caused by free radicals.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is non-toxic and has a low potential for side effects. However, this compound has several limitations as well. It has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, it is not currently approved for human use, and thus its use in laboratory experiments must be carefully monitored.
将来の方向性
Given the potential therapeutic applications of (E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride, there are several possible future directions for research. One potential direction is to further investigate its effects on the cardiovascular system and its potential use as a treatment for cardiovascular diseases. Another potential direction is to investigate its potential use as an antidepressant or anxiolytic. In addition, further research could be done to investigate its potential use as an anti-inflammatory or antioxidant agent. Finally, further research could be done to investigate its potential use as a treatment for neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
合成法
(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 4-(hydroxymethyl)phenylacetic acid with dimethylamine in the presence of a base. This reaction is carried out in an inert atmosphere at a temperature of 80°C for a period of 2 hours. The reaction yields a white crystalline solid of this compound, which can then be purified by recrystallization.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-(hydroxymethyl)phenyl]but-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-15(2)9-3-4-13(17)14-12-7-5-11(10-16)6-8-12;/h3-8,16H,9-10H2,1-2H3,(H,14,17);1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSSBOGPCKDRQ-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)
![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2976274.png)







![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2976288.png)
![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)
![3,5-dimethyl-N-(3-((pyridin-3-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976292.png)
